N,N-Diethyl-p-vinylphenethylamine

Description

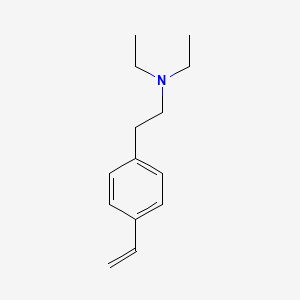

N,N-Diethyl-p-vinylphenethylamine (CAS 27447-36-5) is a tertiary amine with the molecular formula C₁₄H₂₁N. Its structure consists of a phenethylamine backbone (a benzene ring linked to an ethylamine chain) modified by:

- N,N-Diethyl substitution: Two ethyl groups attached to the amine nitrogen.

- p-Vinyl group: A vinyl substituent (-CH=CH₂) at the para position of the benzene ring.

This compound is structurally distinct due to the combination of a vinyl group and bulky diethyl substituents, which influence its electronic, steric, and physicochemical properties.

Properties

CAS No. |

27447-36-5 |

|---|---|

Molecular Formula |

C14H21N |

Molecular Weight |

203.32 g/mol |

IUPAC Name |

2-(4-ethenylphenyl)-N,N-diethylethanamine |

InChI |

InChI=1S/C14H21N/c1-4-13-7-9-14(10-8-13)11-12-15(5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3 |

InChI Key |

BIOCRZSYHQYVSG-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC1=CC=C(C=C1)C=C |

Canonical SMILES |

CCN(CC)CCC1=CC=C(C=C1)C=C |

Other CAS No. |

27447-36-5 |

Synonyms |

poly DEAE styrene poly(4-diethylaminoethylstyrene) poly(p-diethylaminoethylstyrene) |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Dimethyl-2-phenethylamine (CAS 1126-71-2)

- Molecular Formula : C₁₀H₁₅N

- Key Features: N,N-Dimethyl substitution: Smaller methyl groups on the amine nitrogen.

| Property | N,N-Diethyl-p-vinylphenethylamine | N,N-Dimethyl-2-phenethylamine |

|---|---|---|

| Molecular Weight | 203.33 g/mol | 149.24 g/mol |

| Substituents | p-Vinyl, N,N-diethyl | Unsubstituted benzene, N,N-dimethyl |

| Steric Hindrance | High (bulky ethyl groups) | Moderate (small methyl groups) |

| Solubility (Predicted) | Lower polarity due to ethyl | Higher polarity |

The vinyl group may enhance conjugation, altering UV absorption or binding affinity in biological systems .

N-{4-[2-(4-Aminophenyl)ethenyl]phenyl}-N,N-dimethylamine (CAS 22525-43-5)

- Molecular Formula : C₁₆H₁₈N₂

- Key Features :

- Styryl group : A conjugated ethenyl (-CH=CH-) bridge linking two aromatic rings.

- N,N-Dimethyl substitution : Similar to Section 2.1 but with an additional aromatic amine.

| Property | This compound | N-{4-[2-(4-Aminophenyl)ethenyl]phenyl}-N,N-dimethylamine |

|---|---|---|

| Conjugation | Single vinyl group | Extended conjugation via styryl bridge |

| Electronic Effects | Moderate π-electron delocalization | Strong delocalization across two aromatic rings |

| Applications | Not specified | Potential use in optoelectronics or sensors |

Implications : The styryl group in the latter compound enables broader electronic applications, while the target compound’s simpler structure may prioritize synthetic versatility .

N-Phenyldiethanolamine (CAS N/A)

- Molecular Formula: C₁₀H₁₅NO₂

- Key Features: Diethanolamine substitution: Two hydroxyethyl groups on the amine nitrogen. Lacks vinyl group: Unsubstituted benzene ring.

| Property | This compound | N-Phenyldiethanolamine |

|---|---|---|

| Polarity | Nonpolar (ethyl groups) | Highly polar (hydroxyl groups) |

| Hydrogen Bonding | Absent | Strong capacity |

| Biological Relevance | Limited data | Used in surfactants or drug delivery |

Implications: The hydroxyl groups in N-Phenyldiethanolamine enhance water solubility, making it suitable for formulations, whereas the target compound’s hydrophobicity may limit such applications .

N,N-Diisopropylethylamine (CAS 7087-68-5)

- Molecular Formula : C₈H₁₉N

- Key Features: Branched alkyl groups: Diisopropyl and ethyl substituents. Non-aromatic: Lacks a benzene ring.

| Property | This compound | N,N-Diisopropylethylamine |

|---|---|---|

| Aromaticity | Present (benzene ring) | Absent |

| Basicity | Lower (aromatic ring electron withdrawal) | Higher (aliphatic amine) |

| Common Uses | Unclear | Base catalyst in organic synthesis |

Implications : The aromatic ring in the target compound reduces basicity compared to the aliphatic N,N-Diisopropylethylamine, which is a stronger base widely used in deprotonation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.